molecular formula C19H23NO3 B5609304 N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B5609304
M. Wt: 313.4 g/mol
InChI Key: OWZFMWPASKMCCL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a methylpropan-2-ylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the reaction of 3-methoxyaniline with 2-(5-methyl-2-propan-2-ylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of a suitable nucleophile.

Major Products

    Oxidation: 3-hydroxyphenyl derivative

    Reduction: N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethylamine

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can be compared with other acetamide derivatives:

    N-(3-methoxyphenyl)acetamide: Lacks the phenoxy group, potentially leading to different biological activity.

    N-(3-hydroxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: The hydroxyl group may confer different chemical reactivity and biological properties.

    N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide: The position of the methyl group on the phenoxy ring can influence the compound’s properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)17-9-8-14(3)10-18(17)23-12-19(21)20-15-6-5-7-16(11-15)22-4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZFMWPASKMCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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